molecular formula C10H17O4- B14404270 (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate CAS No. 88293-59-8

(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate

Cat. No.: B14404270
CAS No.: 88293-59-8
M. Wt: 201.24 g/mol
InChI Key: JXUHFNVEYOWULB-JTQLQIEISA-M
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Description

(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate typically involves the esterification of (2S)-2-methylhexanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with high optical purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: (2S)-2-methylhexanoic acid

    Reduction: (2S)-2-methylhexanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
  • Methyl (2S)-3-(4-aminophenyl)-2-[(ethoxycarbonyl)amino]propanoate

Uniqueness

(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products.

Properties

CAS No.

88293-59-8

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

IUPAC Name

(2S)-2-ethoxycarbonyl-2-methylhexanoate

InChI

InChI=1S/C10H18O4/c1-4-6-7-10(3,8(11)12)9(13)14-5-2/h4-7H2,1-3H3,(H,11,12)/p-1/t10-/m0/s1

InChI Key

JXUHFNVEYOWULB-JTQLQIEISA-M

Isomeric SMILES

CCCC[C@@](C)(C(=O)[O-])C(=O)OCC

Canonical SMILES

CCCCC(C)(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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